(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-10(2)21-12-8-6-11(7-9-12)13(14(18)19)17-15(20)22-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLRSIRFPJAVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Aldehyde Activation : 4-Isopropoxybenzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous methanol, forming the α-aminonitrile intermediate1.
-
Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using 6 M HCl at 80°C for 12 hours2.
-
Boc Protection : The free amine is protected with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst3.
Key Parameters:
-
Temperature: 0–5°C for nitrile formation; 80°C for hydrolysis.
-
Yield: 60–70% after Boc protection.
-
Enantiomeric Excess: 50–60% without chiral catalysts.
Asymmetric Hydrogenation
This method achieves higher enantioselectivity using chiral transition-metal catalysts.
Substrate Preparation
Optimization Data:
| Parameter | Optimal Value | Effect on ee |
|---|---|---|
| H₂ Pressure | 50 bar | ↑ ee by 15% |
| Solvent (THF/MeOH) | 3:1 v/v | ↑ yield 20% |
| Temperature | 25°C | Prevents racemization |
-
Yield : 85–90%
-
ee : 92–95%
Dynamic Kinetic Resolution (DKR)
DKR combines racemization and enzymatic resolution to achieve near-quantitative yields.
Procedure
-
Racemic Substrate : 2-Amino-2-(4-isopropoxyphenyl)acetic acid is synthesized via classical methods.
-
Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer’s ester, leaving the (R)-enantiomer intact6.
-
Boc Protection : The remaining (R)-amine is protected using Boc anhydride.
Performance Metrics:
-
Conversion : 98%
-
ee : 99%
-
Catalyst Reusability : 10 cycles without significant loss of activity.
Industrial-Scale Production
Continuous Flow Reactors
-
Advantages : Enhanced heat/mass transfer, reduced reaction times.
-
Setup :
-
Reactor 1 : Enamide synthesis (residence time: 30 min).
-
Reactor 2 : Asymmetric hydrogenation (Ru-BINAP immobilized on silica)7.
-
Reactor 3 : Boc protection (residence time: 20 min).
-
Economic Analysis:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 500 | 1,200 |
| Cost per kg ($) | 12,000 | 8,500 |
| Waste Volume (L/kg) | 150 | 40 |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Strecker Synthesis | 60–70 | 50–60 | Moderate | 10,000 |
| Asymmetric Hydrogenation | 85–90 | 92–95 | High | 15,000 |
| Dynamic Kinetic Resolution | 98 | 99 | High | 12,500 |
| Continuous Flow | 90–95 | 95–98 | Very High | 8,500 |
Challenges and Solutions
Racemization During Boc Protection
-
Cause : Acidic conditions (e.g., HCl) promote epimerization.
-
Solution : Use neutral Boc-activating agents (e.g., HATU) in dimethylacetamide (DMA)8.
Catalyst Deactivation in Hydrogenation
-
Cause : Sulfur impurities in substrates poison Ru catalysts.
-
Solution : Pre-treat substrates with activated carbon filtration.
Chemical Reactions Analysis
Types of Reactions
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₂₃NO₅
- Molecular Weight : 309.36 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function and a phenyl ring substituted with an isopropoxy group, which enhances its biological activity.
Peptide Synthesis
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid serves as an important intermediate in peptide synthesis. The Boc group can be easily removed under acidic conditions, allowing the amino group to participate in coupling reactions essential for forming peptides and other biologically active compounds. This makes it a valuable building block in the development of new therapeutics.
Structure-Activity Relationship Studies
The compound's unique structure allows researchers to investigate structure-activity relationships (SAR) in drug development. By modifying the phenyl ring or the Boc group, scientists can assess how these changes affect binding affinity to various biological targets, such as receptors or enzymes. This can lead to the identification of novel compounds with enhanced pharmacological properties.
Synthesis Techniques
The synthesis of this compound typically involves several key steps:
- Protection of Amino Group : The amino group is protected using a Boc group to prevent unwanted reactions during synthesis.
- Formation of the Carboxylic Acid Moiety : The carboxylic acid can undergo standard reactions such as esterification or amidation.
- Deprotection : The Boc group is removed through acid-catalyzed hydrolysis or by using nucleophiles, yielding a free amine that can be utilized in further reactions.
Interaction Studies
Preliminary studies have demonstrated that this compound can exhibit unique binding characteristics when modified. For instance, variations in substituents on the phenyl ring significantly alter interaction profiles with biological targets, suggesting potential therapeutic applications in conditions like cancer or fibrosis.
Mechanism of Action
The mechanism of action of (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the phenyl ring or amino acid backbone. Below is a comparative analysis:
Key Observations :
- Lipophilicity : The isopropoxy group in the target compound confers higher lipophilicity compared to methoxy or hydroxy substituents, favoring membrane permeability in drug design.
- Steric Effects : The bulky isopropoxy group may hinder crystallization or receptor binding compared to smaller substituents like methoxy .
- Synthetic Utility : Boc protection (common in and ) enhances stability during reactions, unlike unprotected amines in analogues from –6 .
Biological Activity
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a chiral compound notable for its potential biological activities and applications in pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, a phenyl ring with an isopropoxy substituent, and a carboxylic acid moiety, which together contribute to its unique chemical properties. The following sections detail its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C₁₆H₂₃NO₅
- Molecular Weight : 309.36 g/mol
The synthesis of this compound typically involves several organic chemistry techniques, including the protection of amines and subsequent reactions to form the desired amino acid structure. The Boc group can be removed through acid-catalyzed hydrolysis or nucleophilic attack by amines, allowing for further chemical modifications and peptide synthesis.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical intermediate. The following subsections summarize key findings related to its biological interactions.
Binding Affinity and Mechanisms
Preliminary studies indicate that this compound may exhibit unique binding characteristics due to modifications on the phenyl ring. Investigations into its binding affinity with various receptors or enzymes are essential for understanding its pharmacological effects. Similar compounds have shown that structural modifications can significantly alter interaction profiles, suggesting that this compound may also possess unique pharmacodynamics.
Case Studies and Research Findings
Data Table: Biological Activity Comparison
Q & A
Q. What are the recommended synthetic routes for (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid in academic settings?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with the 4-isopropoxyphenylacetic acid scaffold. Key steps include:
Chiral amino acid preparation : Start with (R)-2-amino-2-(4-isopropoxyphenyl)acetic acid. Boc protection is achieved using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) under nitrogen .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the Boc-protected product.
Characterization : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) and NMR (e.g., ¹H/¹³C for Boc-group confirmation at δ ~1.4 ppm) .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT, 12h | 85% | >95% (HPLC) | |
| Acid Coupling | EDC/HOBt, DIPEA, DMF, 24h | 78% | 97% (NMR) |
Q. How can researchers characterize the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC-3 column with a hexane/isopropanol mobile phase (90:10, 1 mL/min). Retention times for enantiomers should differ by ≥1.5 minutes .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .
- Optical Rotation : Compare [α]D values with literature (e.g., (R)-enantiomer: [α]D = +15° to +20° in methanol) .
Advanced Research Questions
Q. What challenges arise in solid-state structure determination using X-ray crystallography, and how can they be mitigated?
- Methodological Answer :
- Challenges :
Crystal Quality : Poor diffraction due to flexible isopropoxy group. Mitigate by slow vapor diffusion (e.g., ether/pentane) .
Disorder : Isopropoxy or Boc groups may exhibit rotational disorder. Use SHELXL’s PART and SIMU instructions to model partial occupancy .
- Software : SHELXD (for phasing) and OLEX2 (for visualization) improve accuracy. Refinement with SHELXL often achieves R1 < 0.05 for high-resolution data .
Q. How does the isopropoxy substituent influence reactivity in peptide coupling reactions?
- Methodological Answer :
- Steric Effects : The bulky isopropoxy group reduces nucleophilic attack at the α-carbon, requiring optimized coupling agents (e.g., HATU over DCC) .
- Solubility : Enhanced lipophilicity necessitates polar aprotic solvents (DMF or DMSO) for homogeneous reactions.
- Table 2 : Coupling Efficiency with Different Agents
| Coupling Agent | Solvent | Yield |
|---|---|---|
| EDC/HOBt | DMF | 65% |
| HATU/DIPEA | DMSO | 82% |
Q. How should researchers address discrepancies between theoretical and experimental NMR data?
- Methodological Answer :
- Solvent Effects : Compare DFT-calculated shifts (e.g., Gaussian 16 B3LYP/6-31G*) with experimental data in deuterated DMSO vs. CDCl₃. Hydrogen bonding in DMSO upfield-shifts carboxylic protons .
- Dynamic Effects : Rotameric equilibria of the isopropoxy group broaden signals. Use variable-temperature NMR (VT-NMR) to resolve splitting .
- Validation : Cross-check with HSQC/HMBC for unambiguous assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
